Jak-IN-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak-IN-31 is a potent inhibitor of Janus kinases (JAKs), specifically targeting JAK1, JAK2, JAK3, and Tyk2. It demonstrates IC50 values of ≤0.01 µM for JAK1, JAK2, and Tyk2, and 0.01-0.1 µM for JAK3 . This compound is primarily utilized in cancer research due to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-31 involves multiple steps, including the Horner-Emmons reaction, deprotection, and Suzuki coupling reaction . The Horner-Emmons reaction is used to form a key intermediate, which is then deprotected using hydrochloric acid. The final product is obtained through a Suzuki coupling reaction followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves scalable organic reactions such as the Horner-Emmons reaction and Suzuki coupling, which are well-established in industrial settings .
化学反応の分析
Types of Reactions
Jak-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties .
科学的研究の応用
Jak-IN-31 has a wide range of scientific research applications, including:
作用機序
Jak-IN-31 exerts its effects by inhibiting the activity of Janus kinases, which are crucial components of the JAK-STAT signaling pathway . This pathway transmits signals from cytokine receptors on the cell surface to the nucleus, regulating gene expression involved in cell growth, differentiation, and immune responses . By inhibiting JAKs, this compound disrupts this signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Delgocitinib: A specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and Tyk2, respectively.
Tofacitinib: Inhibits JAK1, JAK2, and JAK3 with IC50 values of 1, 20, and 112 nM, respectively.
Ruxolitinib: A selective JAK1/2 inhibitor with IC50 values of 3.3 and 2.8 nM, respectively.
Uniqueness of Jak-IN-31
This compound is unique due to its potent inhibitory activity across all four JAK isoforms (JAK1, JAK2, JAK3, and Tyk2) with very low IC50 values, making it a valuable tool in cancer research and the development of new therapeutic agents .
特性
分子式 |
C21H19N7O2S2 |
---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
3-cyano-N-[3-[[5-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]cyclobutyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25) |
InChIキー |
YMJIHJWUUADELX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。